

1-(4-Chlorophenyl)butan-1-ol physical properties

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)butan-1-ol

CAS No.: 13856-86-5

Cat. No.: B183507

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An In-depth Technical Guide to the Physical Properties of **1-(4-Chlorophenyl)butan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)butan-1-ol is a secondary aryl alcohol that holds significance as a versatile chemical intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Its structure, featuring a chiral center, a chlorinated phenyl ring, and a butyl chain, imparts a specific set of physicochemical characteristics that are crucial for its handling, reaction optimization, and analytical characterization. This guide serves as a comprehensive technical resource, detailing the core physical properties of **1-(4-Chlorophenyl)butan-1-ol**. As Senior Application Scientists, our objective is to synthesize established data with practical, field-proven insights, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and analysis. These parameters dictate solvent selection, purification strategies, and storage conditions. The properties of **1-(4-Chlorophenyl)butan-1-ol** are summarized below.

Property	Value	Source
IUPAC Name	1-(4-chlorophenyl)butan-1-ol	PubChem[1]
Molecular Formula	C ₁₀ H ₁₃ ClO	GSR[2], PubChem[1]
Molecular Weight	184.66 g/mol	GSR[2], PubChem[1]
CAS Registry Number	13856-86-5	GSR[2], PubChem[1]
Appearance	Colorless liquid or low-melting solid (inferred)	
Chirality	Racemic mixture	GSR[2]
Canonical SMILES	<chem>CCCC(C1=CC=C(C=C1)Cl)O</chem>	PubChem[1]
InChI Key	HAELFEDVTLKJMU-UHFFFAOYSA-N	PubChem[1]

Spectroscopic and Chromatographic Profile

The structural identity and purity of **1-(4-Chlorophenyl)butan-1-ol** are unequivocally established through a combination of spectroscopic and chromatographic techniques. Each method provides a unique and complementary piece of structural information, creating a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the precise atomic connectivity of the molecule.

- ¹H NMR (Proton NMR):** The ¹H NMR spectrum provides a map of the hydrogen environments. For **1-(4-Chlorophenyl)butan-1-ol**, the spectrum is expected to show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm range, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring), the carbinol proton (the hydrogen on the carbon bearing the hydroxyl group, -CH(OH)-), which would appear as a triplet, the protons on the adjacent methylene group, and the terminal methyl group of the butyl chain.[1]

- ^{13}C NMR (Carbon NMR): This technique reveals the number of unique carbon environments. The spectrum will show distinct signals for the four different carbons of the butyl chain, the two unique aromatic carbons of the p-chlorophenyl group (plus the carbon attached to the chlorine and the carbon attached to the butyl chain), confirming the overall carbon skeleton. [\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The key diagnostic absorptions are:

- O-H Stretch: A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules.
- C-H Stretches: Signals just below 3000 cm^{-1} correspond to the sp^3 hybridized C-H bonds of the butyl chain, while weaker signals above 3000 cm^{-1} are characteristic of the sp^2 hybridized C-H bonds of the aromatic ring.[\[3\]](#)
- C=C Aromatic Stretch: Medium to weak absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region confirm the presence of the phenyl ring.
- C-O Stretch: A strong band in the $1050\text{-}1150\text{ cm}^{-1}$ region is indicative of the secondary alcohol C-O bond.
- C-Cl Stretch: A signal in the fingerprint region, typically around $700\text{-}800\text{ cm}^{-1}$, corresponds to the C-Cl bond.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the compound's fragmentation pattern, which acts as a molecular fingerprint.

- Molecular Ion Peak (M^+): The mass spectrum will exhibit a molecular ion peak at m/z 184.
- Isotopic Pattern: A key validation feature is the presence of an $\text{M}+2$ peak at m/z 186 with an intensity approximately one-third of the M^+ peak. This characteristic 3:1 ratio is definitive

proof of the presence of a single chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes).

- Fragmentation: Common fragmentation pathways include the loss of a water molecule (M-18) and cleavage of the butyl group, leading to characteristic fragment ions.

Gas Chromatography (GC)

GC is the primary technique for assessing the purity of volatile compounds like **1-(4-Chlorophenyl)butan-1-ol**. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification.

- Retention Index: The Kovats retention index on a standard non-polar column is reported as 1416.5, which provides a standardized measure for comparison across different systems.^[1]

Experimental Protocols for Characterization

The following protocols describe standard, validated workflows for the comprehensive analysis of **1-(4-Chlorophenyl)butan-1-ol**.

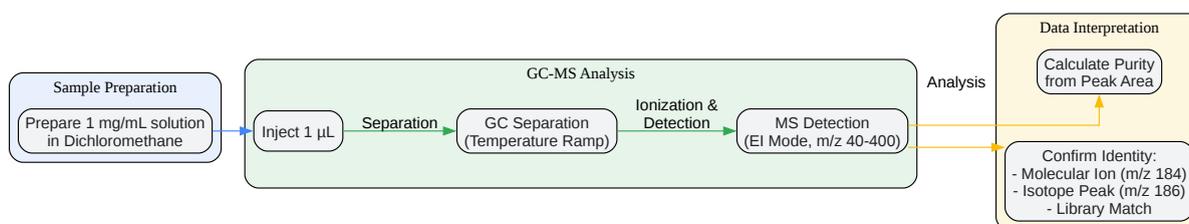
Protocol 1: Purity and Identity Confirmation by GC-MS

This protocol is designed to separate the compound from any impurities (e.g., starting materials, side products) and confirm its identity based on its mass spectrum.

Methodology:

- Sample Preparation: Prepare a dilute solution of **1-(4-Chlorophenyl)butan-1-ol** (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject 1 μL of the prepared sample into the GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).
- GC Separation: Utilize a temperature gradient program. For example, start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.
- MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in electron ionization (EI) mode.

- Data Analysis:
 - Integrate the resulting chromatogram to determine the peak area and calculate the purity as a percentage.
 - Analyze the mass spectrum of the main peak. Confirm the molecular ion (m/z 184) and the characteristic chlorine isotope pattern (m/z 186).
 - Compare the obtained spectrum with a reference library (e.g., NIST) for identity confirmation.



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Caption: Workflow for GC-MS analysis of **1-(4-Chlorophenyl)butan-1-ol**.

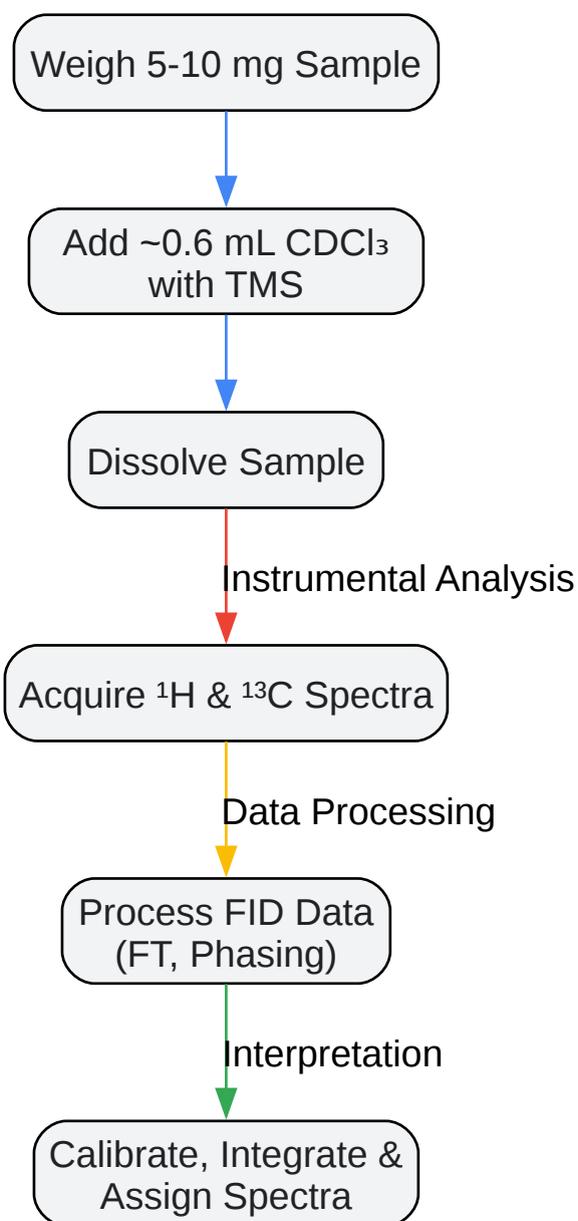
Protocol 2: Structural Elucidation by NMR Spectroscopy

This workflow ensures the acquisition of high-quality NMR data for unambiguous structural confirmation.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

- Solvent Addition: Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), containing 0.03% Tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the tube and gently invert it until the sample is fully dissolved.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C spectra using standard acquisition parameters.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Interpretation:
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons for each signal.
 - Analyze the chemical shifts and splitting patterns to assign each signal to the corresponding protons in the molecular structure.
 - Assign the peaks in the ^{13}C spectrum based on their chemical shifts and comparison with predicted values.



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Caption: Standard workflow for NMR-based structural elucidation.

Safety and Handling

As a chemical intermediate, **1-(4-Chlorophenyl)butan-1-ol** requires careful handling in a laboratory setting.

GHS Hazard Classification:[\[1\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[4\]](#)[\[5\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

1-(4-Chlorophenyl)butan-1-ol is a chiral aryl alcohol with well-defined physicochemical properties. Its characterization relies on a multi-technique approach, where chromatography (GC) confirms purity and spectroscopy (NMR, IR, MS) provides unambiguous structural verification. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to confidently handle, analyze, and utilize this compound in their synthetic and analytical endeavors. Adherence to the outlined safety protocols is essential for ensuring a safe laboratory environment.

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